6-Fluoro-7-iodo-1H-indazole
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Overview
Description
6-Fluoro-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of fluorine and iodine atoms in the structure of this compound makes it a valuable compound for research and development in pharmaceuticals and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-iodo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. The use of solvents like dimethyl sulfoxide (DMSO) and reaction conditions such as elevated temperatures and controlled atmospheres are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indazoles, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
6-Fluoro-7-iodo-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-1H-indazole: Similar structure but lacks the fluorine atom.
7-Fluoro-1H-indazole: Similar structure but lacks the iodine atom.
1H-indazole: The parent compound without any halogen substitutions.
Uniqueness
6-Fluoro-7-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
6-fluoro-7-iodo-1H-indazole |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) |
InChI Key |
JCVYEFGQHIXJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)I)F |
Origin of Product |
United States |
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